molecular formula C21H14 B1212776 Methylbenzopyrene CAS No. 80251-98-5

Methylbenzopyrene

Cat. No.: B1212776
CAS No.: 80251-98-5
M. Wt: 266.3 g/mol
InChI Key: XDJHCQPWMRCILL-UHFFFAOYSA-N
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Description

Methylbenzopyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14 It is a derivative of benzo(e)pyrene, where a methyl group is attached to the pyrene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylbenzopyrene can be synthesized through various methods, including the cyclodehydrogenation of appropriate precursors. One common method involves the use of pyrene as a starting material, which undergoes methylation and subsequent cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes to enhance yield and efficiency. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Methylbenzopyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or nitrated compounds .

Scientific Research Applications

Methylbenzopyrene has several scientific research applications:

Mechanism of Action

The mechanism of action of Methylbenzopyrene involves its interaction with cellular components, leading to various biochemical effects. One key pathway is the activation of the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in oxidative stress, inflammation, and detoxification processes. This compound can also undergo metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with DNA and other cellular macromolecules .

Comparison with Similar Compounds

Similar Compounds

    Benzo(e)pyrene: The parent compound without the methyl group.

    Benzo(a)pyrene: Another PAH with a different ring structure.

    Pyrene: A simpler PAH with fewer fused rings.

Uniqueness

Methylbenzopyrene is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This modification can affect its interactions with enzymes, receptors, and other molecules, making it distinct from its parent compound and other similar PAHs .

Properties

CAS No.

80251-98-5

Molecular Formula

C21H14

Molecular Weight

266.3 g/mol

IUPAC Name

8-methylbenzo[e]pyrene

InChI

InChI=1S/C21H14/c1-13-9-10-15-12-11-14-5-4-8-18-16-6-2-3-7-17(16)19(13)21(15)20(14)18/h2-12H,1H3

InChI Key

XDJHCQPWMRCILL-UHFFFAOYSA-N

SMILES

CC1=C2C3=CC=CC=C3C4=CC=CC5=C4C2=C(C=C1)C=C5

Canonical SMILES

CC1=C2C3=CC=CC=C3C4=CC=CC5=C4C2=C(C=C1)C=C5

80251-98-5

Synonyms

1-MBEP
1-methylbenzo(e)pyrene

Origin of Product

United States

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